5-Bromo-4-methoxythiophene-2-carboxylic acid
Overview
Description
5-Bromo-4-methoxythiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H5BrO3S and a molecular weight of 237.07 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid group attached to a thiophene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methoxythiophene-2-carboxylic acid: The synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid typically involves the bromination of 4-methoxythiophene-2-carboxylic acid. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methoxythiophene-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-4-methoxythiophene-2-carboxylic acid or 5-thiocyanato-4-methoxythiophene-2-carboxylic acid.
Oxidation Products: Various oxidized derivatives of the thiophene ring.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to interact with biological targets.
Biological Probes: Used as a probe in biological studies to understand the interaction of thiophene derivatives with biomolecules.
Industry:
Material Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Agriculture: Explored for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the thiophene ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
4-Methoxythiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
5-Bromo-4-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: 5-Bromo-4-methoxythiophene-2-carboxylic acid is unique due to the combination of the bromine atom, methoxy group, and carboxylic acid group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-4-methoxythiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYFNWEXXZETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-99-9 | |
Record name | 5-bromo-4-methoxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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